molecular formula C7H14NO+ B1254356 N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium

N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium

Cat. No.: B1254356
M. Wt: 128.19 g/mol
InChI Key: OPGYNKVUGYWXQA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium is a quaternary ammonium compound with a hydroxyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium typically involves the reaction of propargyl bromide with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium involves its interaction with cellular membranes. The quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further highlight its uniqueness .

Properties

Molecular Formula

C7H14NO+

Molecular Weight

128.19 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-prop-2-ynylazanium

InChI

InChI=1S/C7H14NO/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3/q+1

InChI Key

OPGYNKVUGYWXQA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCO)CC#C

Synonyms

propargyl-Cho
propargylcholine

Origin of Product

United States

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